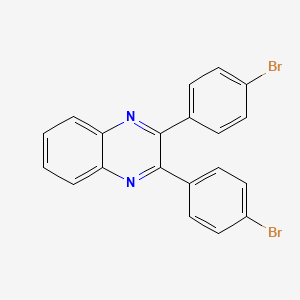![molecular formula C17H11Cl2N3O2S B11557297 (2E,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557297.png)
(2E,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with chlorinated phenyl and hydroxyl groups, making it a subject of interest for researchers in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate receptor activity, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorinated phenyl groups but lack the thiazolidinone core.
Heparinoids: Structurally similar in terms of having multiple functional groups but differ significantly in their biological activity and applications.
Uniqueness
The uniqueness of (2E,5Z)-5-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone core with chlorinated phenyl and hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity not found in other similar compounds.
Properties
Molecular Formula |
C17H11Cl2N3O2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(2E,5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2N3O2S/c18-12-3-1-10(2-4-12)9-20-22-17-21-16(24)15(25-17)8-11-7-13(19)5-6-14(11)23/h1-9,23H,(H,21,22,24)/b15-8-,20-9+ |
InChI Key |
YGNSMSOCDAVRLP-RWVGOLBQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/2\NC(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/S2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C2NC(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(2-furyl)prop-2-enylidene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B11557217.png)
![2-(3-chlorophenoxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557224.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557231.png)
![3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11557236.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11557243.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557255.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11557259.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11557274.png)
![4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide](/img/structure/B11557279.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557284.png)
![1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11557293.png)
![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557304.png)
